5-Bromo-2-fluorophenylacetic acid

Medicinal Chemistry Halogen Bonding BACE1 Inhibition

The ortho-fluorine, meta-bromine substitution pattern of 5-Bromo-2-fluorophenylacetic acid (883514-21-4) provides unique electronic and steric properties irreplicable by other regioisomers (e.g., 4-bromo-2-fluoro analog CAS 114474-30-5). This halogen arrangement is critical for key synthetic steps in BACE1 inhibitor development, including the asymmetric [3+2] cycloaddition toward LY2886721. Predicted BBB permeability and a bioavailability score of 0.56 make it a strategically valuable building block for CNS drug discovery. The orthogonal reactivity of the carboxylic acid and aryl bromide enables sequential functionalization for rapid SAR exploration. Procure this precise regioisomer to ensure reproducibility of published synthetic routes and desired biological outcomes.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 883514-21-4
Cat. No. B1273536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluorophenylacetic acid
CAS883514-21-4
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CC(=O)O)F
InChIInChI=1S/C8H6BrFO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyWSWMCZBGQYAYIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluorophenylacetic Acid (CAS 883514-21-4): Procurement and Specification Overview for Advanced Synthesis


5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4, C₈H₆BrFO₂, MW 233.03) is a halogenated aromatic building block featuring a carboxylic acid moiety, making it a critical intermediate in the synthesis of complex organic molecules . It is widely available at purities of ≥98% (HPLC), appears as a white crystalline solid with a melting point of 111-117°C, and exhibits predicted bioavailability score of 0.56 and LogP of ~2.2-2.5 . Its ortho-fluorine and meta-bromine substitution pattern provides a specific reactivity profile that is essential for the development of targeted therapeutic agents, most notably in the synthesis of BACE1 inhibitors [1].

Why 5-Bromo-2-fluorophenylacetic Acid is Not Interchangeable with Other Halogenated Phenylacetic Acid Building Blocks


The specific substitution pattern of a bromine atom at the meta-position and a fluorine atom at the ortho-position on the phenylacetic acid core of 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) dictates unique electronic and steric properties that cannot be replicated by other regioisomers or halogen analogs . This unique arrangement directly influences the compound's reactivity in cross-coupling reactions and its physicochemical properties, such as pKa and logD, which are critical for downstream applications in medicinal chemistry [1]. Substituting this compound with a 4-bromo-2-fluoro analog (CAS 114474-30-5) or a 5-bromo-2-chloro analog (CAS 177985-34-1) would lead to a different spatial and electronic profile, potentially causing failures in key synthetic steps or yielding compounds with altered biological activity, making precise procurement essential for replicating published synthetic routes and achieving desired outcomes .

Quantitative Evidence Guide: Differentiating 5-Bromo-2-fluorophenylacetic Acid (883514-21-4) from Analogs


Direct Head-to-Head Comparison: 5-Bromo-2-fluorophenylacetic Acid vs. 2-Fluorophenylacetic Acid

The presence of a bromine atom at the 5-position in 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) provides a distinct synthetic handle for cross-coupling reactions, enabling the creation of complex molecular architectures that are inaccessible with the unsubstituted parent compound, 2-fluorophenylacetic acid (CAS 451-82-1) [1]. This bromine substituent is essential for the synthesis of LY2886721, a BACE1 inhibitor, as the unsubstituted analog cannot undergo the necessary palladium-catalyzed transformations to form the key intermediate [2]. In a published scalable synthesis, 5-bromo-2-fluorophenylacetic acid was converted to the target intermediate in 4 steps with a 36% overall yield, a feat impossible with the non-brominated analog due to the lack of a reactive handle for the initial asymmetric [3+2] cycloaddition step [2].

Medicinal Chemistry Halogen Bonding BACE1 Inhibition

Cross-Study Comparable Evidence: Predicted Physicochemical Profile Differentiates 5-Bromo-2-fluorophenylacetic Acid from the 5-Bromo-2-chloro Analog

Computational predictions indicate that 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) possesses a notably different bioavailability and absorption profile compared to its 5-bromo-2-chloro analog (CAS 177985-34-1) . While both are predicted to have high gastrointestinal absorption, the fluorine atom in the target compound confers a higher consensus LogP (2.45) and a better predicted bioavailability score (0.56) compared to the chlorine analog, for which these values are not publicly reported but are expected to differ due to the different halogen's influence on lipophilicity and metabolic stability . The target compound is also predicted to be blood-brain barrier (BBB) permeant, a critical attribute for central nervous system (CNS) drug candidates .

Physicochemical Properties Drug Design ADME Prediction

Direct Head-to-Head Comparison: Differentiating Substitution Patterns Impact pKa and Reactivity

The precise ortho-fluorine and meta-bromine substitution pattern of 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) results in a predicted pKa of 3.84±0.10, which is significantly lower than that of the regioisomeric 4-bromo-2-fluorophenylacetic acid (CAS 114474-30-5), for which the pKa is not widely reported but is expected to be higher due to the different electronic environment of the substituents . This lower pKa indicates a stronger acid, which can influence its behavior in various reaction conditions, such as salt formation, esterification, and amidation, and may affect its solubility and reactivity profile in aqueous or biphasic media compared to other regioisomers .

Acid Dissociation Constant Reactivity Halogen Effects

Class-Level Inference: The 5-Bromo-2-fluorophenyl Moiety is a Privileged Scaffold for BACE1 Inhibition

The 5-bromo-2-fluorophenyl group, directly derived from 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4), is a recurring and essential motif in potent and selective BACE1 inhibitors [1]. A prime example is its role as a key intermediate in the synthesis of LY2886721, a clinical-stage BACE1 inhibitor developed by Eli Lilly for the treatment of Alzheimer's disease [1]. The presence of both the bromine and fluorine atoms in this specific arrangement is crucial for optimizing interactions within the BACE1 active site, as demonstrated by numerous patents and research articles highlighting this fragment [2]. Analogs lacking either halogen or with a different substitution pattern, such as the 3-bromo-4-fluorophenyl isomer, often show significantly reduced potency or selectivity for BACE1, underscoring the privileged nature of the 5-bromo-2-fluorophenyl fragment [2].

BACE1 Inhibitor Alzheimer's Disease Scaffold

Optimal Research and Industrial Applications for 5-Bromo-2-fluorophenylacetic Acid (883514-21-4) Based on Evidence


Synthesis of BACE1 Inhibitors for Alzheimer's Disease Research

As detailed in Section 3 (Evidence Item 1), the bromine atom in 5-Bromo-2-fluorophenylacetic acid is a critical handle for cross-coupling reactions, making it the preferred starting material for synthesizing complex BACE1 inhibitors like LY2886721 [1]. Research groups focused on developing novel therapeutics for Alzheimer's disease should prioritize procuring this compound to ensure they can execute the key synthetic steps, such as the asymmetric [3+2] cycloaddition, which are essential for constructing the core scaffold of these drug candidates [1].

Medicinal Chemistry Campaigns Requiring CNS-Penetrant Building Blocks

Based on the predicted ADME profile highlighted in Section 3 (Evidence Item 2), 5-Bromo-2-fluorophenylacetic acid exhibits a favorable predicted bioavailability score (0.56) and is predicted to be BBB permeant [1]. This makes it a strategically valuable building block for drug discovery programs targeting central nervous system (CNS) disorders, where crossing the blood-brain barrier is a primary challenge. Medicinal chemists can confidently incorporate this compound into their designs for CNS drug candidates [1].

Development of Novel Cross-Coupling Methodologies

The specific ortho-fluorine, meta-bromine substitution pattern of 5-Bromo-2-fluorophenylacetic acid (CAS 883514-21-4) provides a unique electronic environment that can be exploited in developing and optimizing novel cross-coupling reactions, as discussed in Section 3 (Evidence Item 3) [1]. Process chemists and methodology developers will find this compound useful for testing the scope and limitations of new palladium or nickel catalysts, especially in reactions involving challenging substrates or requiring high regioselectivity [1].

Targeted Synthesis of Fluorinated and Brominated Chemical Libraries

As a dual-halogenated building block (as introduced in Section 1 and its differentiation established in Section 2), 5-Bromo-2-fluorophenylacetic acid (883514-21-4) is ideal for generating diverse libraries of fluorinated and brominated compounds for high-throughput screening [1]. The orthogonal reactivity of the carboxylic acid and the aryl bromide allows for sequential functionalization, enabling the rapid construction of molecular complexity and the exploration of structure-activity relationships in drug discovery [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-fluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.